molecular formula C16H15NO2 B1212033 Norapomorphine CAS No. 478-76-2

Norapomorphine

Cat. No. B1212033
CAS RN: 478-76-2
M. Wt: 253.29 g/mol
InChI Key: MHPQCGZBAVXCGA-GFCCVEGCSA-N
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Description

Norapomorphine is a morphine derivative and a non-ergoline dopamine D2 agonist . It has been investigated for its potential use in the treatment of Parkinson’s disease .


Synthesis Analysis

The synthesis of Norapomorphine involves a multistep sequence starting from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves the generation of oxycodone, which is then N- and O-demethylated . This synthesis process has been improved to be more green, safe, and efficient, involving anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid .


Molecular Structure Analysis

The molecular formula of Norapomorphine is C16H15NO2 . The structure includes oxygenated positions 1 and 2, and other positions are frequently substituted with hydroxyl, methoxyl, or methylenedioxy groups .


Chemical Reactions Analysis

The chemical reactions involving Norapomorphine are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism . The chemical structure of Norapomorphine accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic .

Scientific Research Applications

  • Dopamine Receptor Imaging
    Norapomorphine, specifically its derivative N-Propyl-norapomorphine (NPA), has been extensively studied for its application in dopamine D2/3 receptor imaging. Research using positron emission tomography (PET) has shown that NPA is a full dopamine D2/3 receptor agonist and a suitable radiotracer for imaging these receptors. This has important implications for studying various neurological conditions and understanding the dopaminergic system in the human brain (Narendran et al., 2010).

  • Aggression and Behavior Studies in Rodents
    The influence of NPA on aggressive behavior has been observed in different experimental models. In studies with rodents, NPA was found to increase aggression elicited by electrical foot shock, but decrease predatory aggression and isolation-induced aggression. This suggests a complex role of dopamine receptors in modulating aggression and could be relevant for understanding aggression-related disorders (Baggio & Ferrari, 2004).

  • Development of Radiotracers for PET Imaging
    Norapomorphine derivatives have been crucial in developing radiotracers for PET imaging. Studies have focused on the synthesis and evaluation of these compounds, offering insights into the pharmacological properties and potential clinical applications of norapomorphine in neuroscience and neuroimaging (Hwang et al., 2000).

  • Analytical Chemistry and Pharmacokinetics
    Analytical methods have been developed to quantify norapomorphine and its metabolites in biological samples. These methods are crucial for understanding the pharmacokinetics and metabolic pathways of norapomorphine and related compounds, which is essential for clinical and research applications (Libert et al., 2005).

  • Autooxidation Studies and Pharmacological Relevance
    The autooxidation phenomenon of apomorphine and its derivatives, including norapomorphine, has been analyzed for understanding their stability and pharmacological properties. This research is significant in pharmacology, highlighting the importance of chemical stability and reactivity in drug development (Udvardy et al., 2011).

  • Anticonvulsant Action in Reflex Epilepsy Models
    Norapomorphine derivatives have been investigated for their anticonvulsant action in genetically determined animal models of reflex epilepsy. This research contributes to the understanding of dopamine receptor structure and function in epilepsy and offers potential therapeutic applications (Anlezark et al., 2004).

  • Novel CNS Proteins Research
    Studies have identified novel central nervous system (CNS) proteins capable of absorbing catecholamines, including norapomorphine. This research expands the understanding of neurotransmitter interactions with CNS proteins, which could have implications for neurological disorders (Ross et al., 2007).

  • Drug Repurposing and Depression Treatment
    Norapomorphine has been mentioned in the context of drug repurposing for treating depression. Exploring its effects on neurotransmission could lead to novel approaches in antidepressant medication development (Ebada, 2017).

Safety And Hazards

Norapomorphine, like other dopamine agonists, has potential side effects including nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, psychotic-like behavior, impulsive behavior, withdrawal hyperpyrexia, and prolongation of the QT interval .

Future Directions

While Norapomorphine has been investigated for its potential use in the treatment of Parkinson’s disease, the search for alternative routes of administration is ongoing, with promising results from studies of pulmonary, sublingual, and transdermal routes . In addition, the potential of Norapomorphine as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion .

properties

IUPAC Name

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQCGZBAVXCGA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20382-69-8 (hydrochloride)
Record name Norapomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40197286
Record name Norapomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norapomorphine

CAS RN

478-76-2
Record name Norapomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norapomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
D Liu, BJ Venhuis, HV Wikström, D Dijkstra - Tetrahedron, 2007 - Elsevier
We have previously demonstrated that the enone prodrug GMC-6650 acts as a highly efficient dopaminergic agonist. In vivo, this compound is bioactivated to its corresponding …
Number of citations: 16 www.sciencedirect.com
B Costall, DH Fortune, SJ Law, RJ Naylor… - Nature, 1980 - nature.com
β-Haloalkylamine derivatives such as phenoxybenzamine are thought to irreversibly inactivate noradrenaline receptors by a process involving the formation of a reactive …
Number of citations: 46 www.nature.com
JH Guan, JL Neumeyer, CN Filer… - Journal of medicinal …, 1984 - ACS Publications
The synthesis of the title compounds (lc and its 2H isomer lb) from N-(2-hydroxyethyl) norapomorphine was carried out by ring brominatiori, followed by chlorination to the 2-chloroethyl …
Number of citations: 13 pubs.acs.org
SA Cohen, JL Neumeyer - Journal of medicinal chemistry, 1983 - ACS Publications
The rates and mechanism of solvolysis of (-)-7V-(2-chloroethyl) norapomorphine (NCA, lc) in aqueous solution have been examined by reversed-phase liquid chromatography (HPLC) …
Number of citations: 11 pubs.acs.org
R Narendran, DR Hwang, M Slifstein, PS Talbot… - Synapse, 2004 - Wiley Online Library
(–)‐N‐Propyl‐norapomorphine (NPA) is a full dopamine (DA) D 2 receptor agonist and [ 11 C]NPA is a suitable radiotracer to image D 2 receptors configured in a state of high affinity for …
Number of citations: 166 onlinelibrary.wiley.com
A Argiolas, G Mereu, G Serra, MR Melis, F Fadda… - Brain Research, 1982 - Elsevier
N-n-propyl-norapomorphine (NPA) is 10–20 times more potent than apomorphine in producing hypomotility and inhibiting both striatal and limbic dopamine (DA) synthesis and the firing …
Number of citations: 48 www.sciencedirect.com
DR Hwang, LS Kegeles, M Laruelle - Nuclear medicine and biology, 2000 - Elsevier
Imaging neuroreceptors with radiolabeled agonists might provide valuable information on the in vivo agonist affinity states of receptors of interest. We report here the radiosynthesis, …
Number of citations: 103 www.sciencedirect.com
MV Koch, JG Cannon, AM Burkman - Journal of Medicinal …, 1968 - ACS Publications
As a part of a continuing study of emeticagents related to apomorphine, norapomorphine and a series of'-alkylated norapomorphines have been prepared by rearrangement of the …
Number of citations: 48 pubs.acs.org
AM Burkman, RE Notari… - Journal of Pharmacy and …, 1974 - academic.oup.com
… n-propylnorapomorphine >apomorphine >norapomorphine. The values for t 1/2 in mice are 29 min for the N-n-propyl derivative, 20 min for norapomorphine and 47 min for apomorphine …
Number of citations: 37 academic.oup.com
MK Menon, WG Clark… - Journal of Pharmacy and …, 1976 - Wiley Online Library
… Norapomorphine antagonized reserpine's effect only at 30 mg kg-I when the effect was seen within 3 min. The behavioural responses were similar to those described above except that …
Number of citations: 13 onlinelibrary.wiley.com

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